Theobromin-d6

Übersicht

Beschreibung

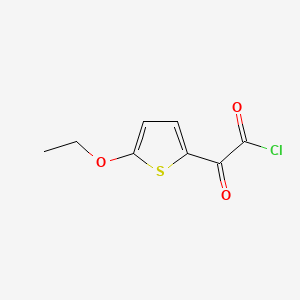

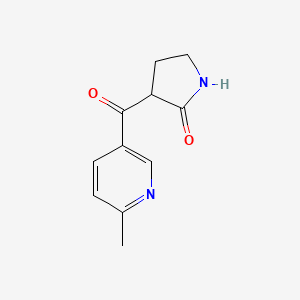

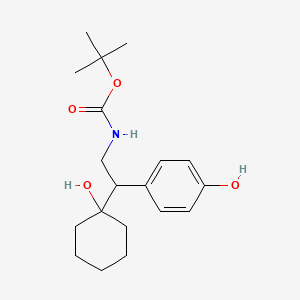

Theobromine-d6 is an oxopurine.

Wissenschaftliche Forschungsanwendungen

Kognitive Steigerung

Theobromin, ein Methylxanthin, das in Kakao vorkommt, wurde auf seine psychoaktiven Wirkungen untersucht, die denen von Koffein ähneln, aber weniger Nebenwirkungen aufweisen . Es ist bekannt, dass es die Stimmung und die Wachsamkeit positiv beeinflusst. Theobromin-d6 könnte als deuterierte Version in pharmakokinetischen Studien verwendet werden, um seinen Metabolismus und seine Auswirkungen auf die kognitiven Funktionen genauer zu verstehen.

Diabetes und metabolisches Syndrom

Theobromin wird auf seine Rolle bei der Reduzierung des Diabetesrisikos und der Verbesserung der Symptome des metabolischen Syndroms untersucht. This compound kann helfen, die Pharmakodynamik und das therapeutische Potenzial von Theobromin bei diesen Erkrankungen zu verstehen .

Pharmazeutische Cokristalle

Theobromin wurde verwendet, um Cokristalle mit verschiedenen Carbonsäuren zu bilden, um die Löslichkeit und Bioverfügbarkeit zu verbessern . This compound kann bei der Entwicklung und Analyse dieser Cokristalle verwendet werden, um Erkenntnisse über ihre Stabilität und Löslichkeit zu gewinnen.

Wirkmechanismus

Target of Action

Theobromine-d6, like its non-deuterated counterpart Theobromine, primarily targets adenosine receptors . Adenosine receptors play a crucial role in biochemical processes like energy transfer and signal transduction .

Mode of Action

Theobromine-d6 acts as an antagonist at adenosine receptors within the plasma membrane of virtually every cell . As adenosine acts as an autocoid, inhibiting the release of neurotransmitters from presynaptic sites but augmenting the actions of norepinephrine or angiotensin, antagonism of adenosine receptors promotes neurotransmitter release .

Biochemical Pathways

Theobromine-d6 affects several biochemical pathways. It inhibits phosphodiesterases, leading to increased intracellular cyclic 3′,5′-adenosine monophosphate (cyclic AMP) following inhibition of phosphodiesterase, the enzyme that degrades cyclic AMP . It also exhibits other important adenosine receptor-independent effects such as the reduction of cellular oxidative stress or regulation of gene expression .

Result of Action

Theobromine-d6, through its action on adenosine receptors and other biochemical pathways, can have a range of molecular and cellular effects. It has been shown to stimulate medullary, vagal, vasomotor, and respiratory centers, promoting bradycardia, vasoconstriction, and increased respiratory rate . It also has potential neuroprotective effects in dementia-related conditions .

Biochemische Analyse

Biochemical Properties

Theobromine-d6, like its parent compound theobromine, interacts with various biomolecules. Its main mechanisms of action are the inhibition of phosphodiesterases and the blockade of adenosine receptors . These interactions influence many biochemical pathways involved in organism homeostasis .

Cellular Effects

Theobromine-d6 has been found to have significant effects on various types of cells. For instance, it has been shown to increase AMPK phosphorylation and inhibit adipocyte differentiation . It also reduces cellular oxidative stress and regulates gene expression . Furthermore, theobromine-d6 has been found to have anti-inflammatory activity, which plays an important role in the therapeutic approach of COVID-19 .

Molecular Mechanism

Theobromine-d6 exerts its effects at the molecular level through several mechanisms. It inhibits phosphodiesterases and blocks adenosine receptors . It also exhibits other important adenosine receptor-independent effects such as the reduction of cellular oxidative stress or regulation of gene expression .

Temporal Effects in Laboratory Settings

Theobromine, the parent compound, has been found to have long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of theobromine-d6 vary with different dosages. For instance, theobromine has been found to reduce kidney hypertrophy and albuminuria in a spontaneously hypertensive rat model of streptozotocin-induced diabetes when administered at a dose of 5 mg/kg per day .

Metabolic Pathways

The metabolic pathways that theobromine-d6 is involved in are similar to those of theobromine. Theobromine is known to inhibit adenosine receptor A1 (AR1) signaling .

Transport and Distribution

Theobromine, the parent compound, is known to be slightly water-soluble and more fat-soluble, which affects its distribution within the body .

Subcellular Localization

Theobromine, the parent compound, is known to affect various subcellular compartments due to its ability to inhibit phosphodiesterases and block adenosine receptors .

Eigenschaften

IUPAC Name |

3,7-bis(trideuteriomethyl)purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2/c1-10-3-8-5-4(10)6(12)9-7(13)11(5)2/h3H,1-2H3,(H,9,12,13)/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAPQBXQYLJRXSA-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=O)NC(=O)N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C=NC2=C1C(=O)NC(=O)N2C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40703028 | |

| Record name | 3,7-Bis[(~2~H_3_)methyl]-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40703028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117490-40-1 | |

| Record name | 3,7-Dihydro-3,7-di(methyl-d3)-1H-purine-2,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117490-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,7-Bis[(~2~H_3_)methyl]-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40703028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 117490-40-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Ethoxy-4-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)phenol](/img/structure/B563362.png)

![[bis(2-hydroxyethyl)amino] bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-nonadecafluoroundecyl) phosphate](/img/structure/B563363.png)

![2-(R)-[1-(S)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine-d2](/img/structure/B563365.png)

![N-Boc-1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol](/img/structure/B563366.png)

![4,7-(Epoxymethano)furo[3,4-d]pyrimidine (9CI)](/img/no-structure.png)